molecular formula C22H24ClN3O3 B12330218 2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-

2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-

Cat. No.: B12330218
M. Wt: 413.9 g/mol
InChI Key: RVLVZNVRMJRCNC-UHFFFAOYSA-N
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Description

This compound features a 2-propen-1-one (acryloyl) group linked to a piperazine ring substituted with an acetylated biphenyl moiety. The biphenyl core is further modified with chloro and methoxy groups at positions 6 and 4, respectively. Such structural elements are common in pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzymes due to the piperazine moiety’s ability to modulate solubility and binding interactions . The propenone group may contribute to electrophilic reactivity or serve as a hydrogen-bond acceptor, while the chloro and methoxy substituents influence electronic and steric properties.

Properties

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

1-[4-[2-(4-chloro-2-methoxy-5-phenylanilino)acetyl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C22H24ClN3O3/c1-3-21(27)25-9-11-26(12-10-25)22(28)15-24-19-13-17(16-7-5-4-6-8-16)18(23)14-20(19)29-2/h3-8,13-14,24H,1,9-12,15H2,2H3

InChI Key

RVLVZNVRMJRCNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2)NCC(=O)N3CCN(CC3)C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Functionalized derivatives with various substituents

Scientific Research Applications

Pharmaceutical Development

The compound exhibits promising pharmacological properties, particularly in the development of new therapeutic agents. Research indicates that derivatives of this compound can act as potential inhibitors in various biological pathways, making them candidates for drug development against diseases such as cancer and bacterial infections.

Case Study: Anticancer Activity

A study investigated the anticancer properties of similar compounds derived from piperazine. Results demonstrated that these derivatives could inhibit tumor growth in vitro, suggesting that 2-Propen-1-one derivatives may have similar effects due to their structural analogies .

The compound's structural features suggest potential biological activities, including antimicrobial and anti-inflammatory effects.

Case Study: Antimicrobial Properties

Research has shown that compounds with similar biphenyl structures exhibit significant antibacterial activity against various pathogens. This suggests that 2-Propen-1-one could be explored for developing new antibacterial agents .

Material Science

The unique properties of 2-Propen-1-one make it suitable for applications in material science, particularly in the synthesis of polymers and advanced materials.

Case Study: Polymer Synthesis

Investigations into the polymerization of similar compounds have revealed their utility in creating high-performance materials. The ability to modify the chemical structure allows for tailoring material properties for specific applications, such as coatings and adhesives .

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- involves its interaction with specific molecular targets. The biphenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Propenone Moieties

The following compounds share structural similarities with the target molecule, differing primarily in substituents and core aromatic systems:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Physicochemical Properties
Target Compound C₂₃H₂₃ClN₃O₃* 436.90 (calculated) 6-chloro-4-methoxybiphenyl, acetyl-piperazinyl Predicted pKa: ~1.5–2.5 (propenone); LogP: ~3.5–4.2 (moderate lipophilicity)
(2Z)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one C₂₃H₂₁ClN₂O 376.88 3-chlorophenyl, naphthalen-1-yl Density: 1.260 g/cm³; Boiling point: 624.2°C; pKa: 1.89 (propenone)
1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone C₂₂H₂₅ClN₂O₃ 408.90 2-chlorophenyl, hydroxypropoxy, acetophenone Not reported; hydroxypropoxy likely enhances solubility (hydrogen bonding)
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol C₂₅H₂₇ClN₂O₂ 430.95 Biphenyl-4-yloxy, 2-chlorophenyl, propanol Molecular flexibility due to propanol linker; LogP: ~4.0 (high lipophilicity)

*Estimated based on analogous structures.

Key Structural and Functional Differences

Aromatic Systems :

  • The target compound’s 6-chloro-4-methoxybiphenyl group provides a planar, electron-rich aromatic system, contrasting with the naphthalenyl group in , which introduces bulk and extended π-conjugation. This difference may influence binding to hydrophobic pockets in biological targets.
  • The hydroxypropoxy group in enhances water solubility compared to the target’s methoxy substituent, which primarily affects electronic effects.

The chloro substituent’s position (6 in the target vs.

Physicochemical Properties: The target’s LogP (~3.5–4.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration, whereas ’s naphthalenyl derivative (LogP ~4.5) may exhibit higher tissue accumulation. The pKa of the propenone group (~1.5–2.5) indicates weak acidity, similar to (pKa 1.89), favoring stability under physiological conditions.

Biological Activity

The compound 2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- (CAS No. 1629265-36-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H24ClN3O3
  • Molecular Weight : 413.9 g/mol
  • Physical State : Predicted melting point of approximately 670.9 °C and density of about 1.262 g/cm³ .

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs to 2-Propen-1-one exhibit significant anticancer activities. For instance, derivatives containing the piperazine moiety have been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. In these studies, compounds demonstrated a capacity to enhance caspase-3 activity, which is crucial for the execution phase of apoptosis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that piperazine derivatives can exhibit varying degrees of antibacterial and antifungal activities. Specifically, modifications in the piperazine ring have been linked to enhanced bioactivity against pathogenic microorganisms .

The proposed mechanisms through which 2-Propen-1-one exerts its biological effects include:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, suggesting a potential role in disrupting mitotic processes in cancer cells .
  • Apoptosis Induction : The activation of apoptotic pathways through caspase activation is a critical mechanism by which these compounds may exert their anticancer effects .

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer efficacy of various piperazine derivatives, it was found that specific substitutions on the piperazine ring significantly influenced cytotoxicity against MDA-MB-231 cells. The most promising derivatives were able to induce morphological changes indicative of apoptosis at concentrations as low as 1 µM .

Study 2: Antimicrobial Screening

A screening of several piperazine-containing compounds revealed that those with similar structural features to 2-Propen-1-one exhibited notable antibacterial activity against Salmonella species. The effective concentration range was identified, with some compounds showing up to a 7% reduction in bacterial growth at higher concentrations .

Data Table

Biological Activity Effect Concentration (µM) Reference
Apoptosis InductionEnhanced caspase-3 activity10.0
Microtubule Assembly Inhibition40.76–52.03% inhibition20.0
Antibacterial Activity7% reduction in Salmonella growth20.0

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a piperazinyl-acetyl intermediate with a 6-chloro-4-methoxybiphenyl amine precursor. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
  • Solvent optimization : Acetonitrile or DMF at 60–80°C improves yield by enhancing solubility of intermediates .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves byproducts, confirmed by TLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • 1H/13C-NMR : Focus on the enone carbonyl (δ ~200 ppm in 13C-NMR) and piperazinyl protons (δ 2.5–3.5 ppm for N–CH2 groups) .
  • IR Spectroscopy : Confirm the α,β-unsaturated ketone (C=O stretch at ~1680 cm⁻¹) and secondary amine (N–H bend at ~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Exact mass calculation for C₂₃H₂₄ClN₃O₃ ([M+H]⁺: 438.1584) ensures molecular identity .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C observed in related enones) .
  • Light sensitivity : Store in amber vials at –20°C; monitor by HPLC for degradation products (e.g., hydrolyzed amide bonds) .
  • Moisture control : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of the acetyl-piperazinyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability limitations .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the biphenyl ring) that may reduce activity .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on clearance rates (e.g., t₁/₂ < 2h may require sustained-release formulations) .

Q. What computational strategies are recommended for structure-activity relationship (SAR) analysis of derivatives?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize substituents that enhance H-bonding (e.g., –OH at biphenyl) .
  • QSAR modeling : Apply Gaussian-based DFT calculations to correlate electron-withdrawing groups (e.g., –Cl) with enhanced electrophilicity of the enone system .
  • MD simulations : Assess conformational flexibility of the piperazinyl-acetyl linker (RMSD < 1.5 Å indicates stable binding poses) .

Q. How can researchers validate conflicting spectral data for this compound, particularly in distinguishing regioisomers?

Methodological Answer:

  • 2D-NMR (NOESY/HSQC) : Identify spatial proximity between the piperazinyl CH₂ and biphenyl protons to confirm regiochemistry .
  • X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., methoxy vs. chloro orientation) using single-crystal data .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃O–) to isolate specific peaks in crowded NMR regions .

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